2-Iodoethyl benzoate

Description

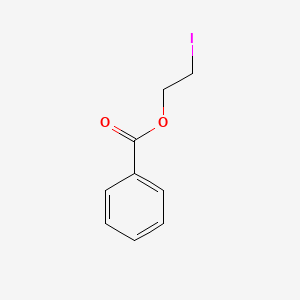

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQYNCREQXENCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500859 | |

| Record name | 2-Iodoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39252-69-2 | |

| Record name | 2-Iodoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoethyl Benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodoethyl Benzoate (CAS 39252-69-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodoethyl Benzoate, a key intermediate in organic synthesis. With full editorial control, this document is structured to deliver in-depth technical information, supported by field-proven insights and authoritative references, to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

This compound, registered under CAS number 39252-69-2, is an organic compound with the molecular formula C₉H₉IO₂. It has a molecular weight of 276.07 g/mol .[1][2] This compound is structurally characterized by a benzoate group attached to an iodoethyl moiety.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid.[2][3] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₂ | [2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 163-165 °C at 23 mmHg | [1][2] |

| Density | 1.67 g/cm³ | [1][2] |

| Refractive Index | 1.5700-1.5850 | [1][2] |

Solubility: Specific quantitative solubility data in common organic solvents is not widely published. However, based on its chemical structure, it is expected to be soluble in a range of organic solvents such as acetone, and methyl ethyl ketone.[4]

Spectral Data

While specific spectral data is not consistently available across public databases, references to ¹H NMR, ¹³C NMR, and IR spectroscopy are present in chemical literature, indicating these are standard methods for its characterization.[5][6] Researchers are advised to acquire and interpret their own spectral data for this compound to ensure identity and purity for their specific applications.

Synthesis and Reactivity

A common laboratory-scale synthesis of this compound involves the reaction of 2-chloroethyl benzoate with anhydrous sodium iodide in a suitable solvent like methyl ethyl ketone.[4] The reaction proceeds via a Finkelstein-type halide exchange.

The reactivity of this compound is primarily centered around the iodoethyl group. The carbon-iodine bond is susceptible to nucleophilic substitution, making it a valuable precursor for introducing the ethyl benzoate moiety into other molecules. For instance, it can be reacted with trimethylamine to synthesize benzoylcholine iodide.[4]

Caption: Synthetic pathway to and a key reaction of this compound.

Applications in Research and Drug Development

As a member of the 2-iodobenzoate family of compounds, this compound serves as a versatile building block in organic synthesis. These compounds are precursors to a variety of more complex molecules, including active pharmaceutical ingredients (APIs). While specific examples detailing the use of this compound are not prevalent in the literature, related 2-iodobenzoic acid and its esters are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as precursors to important oxidizing agents.

Safety, Handling, and Storage

Hazard Identification:

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

Precautionary Measures:

When handling this compound, it is crucial to adhere to the following precautionary statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

Handling and Storage:

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Ensure adequate ventilation to avoid inhalation of vapors.[7] Do not get in eyes, on skin, or on clothing.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7] It is also recommended to protect it from light.[2]

References

- 1. parchem.com [parchem.com]

- 2. 39252-69-2 CAS MSDS (ETHYL 2-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ETHYL 2-IODOBENZOATE | 39252-69-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]

- 6. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Iodoethyl Benzoate: Synthesis, Characterization, and Applications

Introduction

2-Iodoethyl benzoate is a significant organic compound utilized as a versatile intermediate in the synthesis of a variety of molecules, particularly in the development of novel pharmaceuticals and specialized materials.[1] Its structure, featuring a reactive iodine atom on the ethyl group, makes it a valuable synthon for introducing a benzoate moiety through nucleophilic substitution reactions. This guide provides a comprehensive overview of this compound, including its fundamental chemical properties, a detailed synthesis protocol, methods for its characterization, and a discussion of its applications in research and drug development.

It is crucial to distinguish this compound from its isomer, ethyl 2-iodobenzoate. In this compound, the iodine atom is attached to the ethyl group, whereas in ethyl 2-iodobenzoate, the iodine is substituted on the benzene ring. This structural difference leads to distinct chemical reactivities and applications. This guide will focus exclusively on this compound.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting. The key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| CAS Number | 39252-69-2 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 163-165 °C at 23 mmHg | [1] |

| Density | 1.67 g/cm³ | [1] |

| Refractive Index | 1.5700-1.5850 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Finkelstein reaction, which involves the treatment of 2-chloroethyl benzoate with an iodide salt. This nucleophilic substitution reaction is an efficient method for preparing iodoalkanes from their corresponding chloro- or bromo-alkanes.

Reaction Scheme

References

A Comprehensive Spectroscopic Guide to 2-Iodoethyl Benzoate

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, halogenated esters serve as pivotal intermediates. 2-Iodoethyl benzoate (C₉H₉IO₂) is a key building block, valued for the distinct reactivities of its ester and iodo functionalities. Its precise structural confirmation and purity assessment are non-negotiable for ensuring the validity of experimental outcomes and the quality of final products.

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the characterization of this compound. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere spectral reporting to explain the causal relationships between molecular structure and spectroscopic output. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding and practical application of these analytical techniques.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the this compound structure is crucial for interpreting its spectral data. The molecule consists of a benzene ring attached to an ester group, which in turn is linked to an iodoethyl moiety. Key structural features to be identified include the aromatic protons, the two distinct ethylenic protons (-OCH₂- and -CH₂I), the ester carbonyl group (C=O), and the carbon-iodine bond.

Each spectroscopic technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy reveals the electronic environment of each proton and carbon atom, confirming the connectivity and substitution pattern.

-

IR Spectroscopy identifies the key functional groups based on their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, we can map the complete carbon-hydrogen framework.

Expert Protocol: NMR Data Acquisition

Trustworthiness in analytical science begins with a robust and reproducible protocol. The following steps ensure high-quality data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.[1] CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR, which serves as a convenient internal reference.

-

Safety First: this compound is classified as an irritant.[2] Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[3]

-

Instrument Setup: Acquire the spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Perform a standard one-pulse experiment.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A relaxation delay of 2 seconds is standard, but for full quantitative data on quaternary carbons, a longer delay (5-10 seconds) may be necessary.

-

Acquire several hundred to a few thousand scans, as the natural abundance of ¹³C is low.

-

¹H NMR Data Analysis

The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region (7.3-8.1 ppm) and the aliphatic region (3.4-4.6 ppm).

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.06 | Doublet of doublets (dd) | Aromatic (Ar-H) |

| ~7.32 - 7.61 | Multiplet (m) | Aromatic (Ar-H) |

| ~4.56 | Triplet (t) | -OCH₂- |

| ~3.42 | Triplet (t) | -CH₂I |

| Data sourced from ChemicalBook for ETHYL 2-IODOBENZOATE (90 MHz, CDCl₃).[4] |

Interpretation:

-

The protons on the ethyl group appear as two distinct triplets. The methylene group adjacent to the ester oxygen (-OCH₂-) is deshielded to ~4.56 ppm. The methylene group bonded to the highly electronegative iodine atom (-CH₂I) is shifted downfield to ~3.42 ppm. The coupling between these two groups results in the triplet multiplicity.

-

The aromatic protons are found in the expected downfield region. The proton ortho to the ester group is the most deshielded (~8.06 ppm) due to the anisotropic effect of the carbonyl. The other aromatic protons appear as a complex multiplet.

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~165.67 | C=O (Ester Carbonyl) |

| ~133.12 | Aromatic (Ar-C) |

| ~129.63 | Aromatic (Ar-C) |

| ~128.35 | Aromatic (Ar-C) |

| ~64.83 | -OCH₂- |

| ~0.56 | -CH₂I |

| Data sourced from ChemicalBook for ETHYL 2-IODOBENZOATE (in CDCl₃).[4] |

Interpretation:

-

The ester carbonyl carbon (C=O) appears at a characteristic downfield shift of ~165.67 ppm.

-

The aromatic carbons are observed in the 128-134 ppm range.

-

The aliphatic carbon attached to the ester oxygen (-OCH₂-) is found at ~64.83 ppm.

-

The carbon bonded to iodine (-CH₂I) is significantly shielded and appears at a very upfield chemical shift. The reported value of ~0.56 ppm is exceptionally low and may be subject to referencing differences or be an artifact; however, a highly shielded environment is expected due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule.

Expert Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation.[1]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Apply a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

IR Data Analysis

The IR spectrum of this compound is dominated by strong absorptions corresponding to the ester functional group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium-Weak | Aromatic C-H Stretch |

| ~2980 | Medium-Weak | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1270, ~1120 | Strong | C-O Stretch (Ester) |

Interpretation:

-

C=O Stretch: The most prominent peak in the spectrum is the intense carbonyl stretch of the ester at approximately 1725 cm⁻¹. This is a highly reliable and characteristic absorption.[5]

-

C-O Stretches: Two strong bands are observed for the C-O bonds of the ester group, typically around 1270 cm⁻¹ (for the C(=O)-O portion) and 1120 cm⁻¹ (for the O-CH₂ portion).[5]

-

C-H Stretches: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions of medium intensity in the 1600-1480 cm⁻¹ region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under electron ionization (EI).

Expert Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the clean elution of the compound.

-

MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV.

-

Data Acquisition: Acquire mass spectra across a mass range of m/z 40-400.

MS Data Analysis

The mass spectrum provides critical information for confirming the molecular formula and structure.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 276 | Moderate | [M]⁺˙ (Molecular Ion) |

| 149 | High | [C₇H₅O₂]⁺ (Benzoyl Cation) |

| 127 | Moderate | [I]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

| Key m/z values sourced from PubChem.[2] Interpretation based on common fragmentation patterns of aromatic esters.[6] |

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺˙ is observed at m/z 276, confirming the molecular weight of C₉H₉IO₂. The fragmentation is driven by the formation of stable carbocations.

-

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond between the carbonyl group and the iodoethyl chain, leading to the loss of an iodoethyl radical (•CH₂CH₂I). This does not directly form a major observed ion.

-

Formation of Benzoyl Cation: A subsequent or alternative fragmentation is the loss of the iodoethoxy radical (•OCH₂CH₂I) to form the highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectra of simple benzoates.[6]

-

Decarbonylation: The benzoyl cation (m/z 105) can then lose a neutral carbon monoxide (CO) molecule to generate the phenyl cation at m/z 77 .

-

Other Fragments: A peak at m/z 149 corresponds to the loss of the ethyl group, and a peak at m/z 127 corresponds to the iodine cation.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method corroborates the others, leading to an unambiguous structural assignment.

-

MS provides the molecular formula C₉H₉IO₂ (MW = 276).

-

IR confirms the presence of an ester (C=O at ~1725 cm⁻¹) and an aromatic ring.

-

¹³C NMR shows 9 unique carbons, including a carbonyl (~166 ppm), four aromatic carbons, and two distinct aliphatic carbons, perfectly matching the proposed structure.

-

¹H NMR provides the final confirmation, showing the precise connectivity and relative positions of the protons: an aromatic system and two adjacent, mutually coupled methylene groups (-OCH₂CH₂I), with chemical shifts consistent with their electronic environments.

Together, these datasets form a self-validating system that confirms the identity and structural integrity of this compound with a high degree of confidence.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 2-IODOBENZOATE(39252-69-2) IR Spectrum [m.chemicalbook.com]

- 4. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to 2-Iodoethyl Benzoate: From Discovery to Contemporary Synthesis and Application

This guide provides a comprehensive technical overview of 2-Iodoethyl benzoate, a significant yet often overlooked reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, details its first and contemporary synthesis methodologies with mechanistic insights, and explores its applications as a valuable intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 39252-69-2) is a benzoate ester distinguished by the presence of a reactive iodine atom on the ethyl group. This structural feature renders it a valuable alkylating agent and a versatile building block in the synthesis of more complex molecules. Its utility lies in the strategic introduction of a 2-(benzoyloxy)ethyl moiety, a functional group that can be further manipulated or may itself be a key component of a biologically active molecule. In the landscape of pharmaceutical and materials science, where the precise construction of molecular architectures is paramount, reagents like this compound serve as critical tools for innovation.

The Genesis of this compound: An Elusive Discovery and the First Documented Synthesis

While the precise moment of its first isolation remains obscure in the annals of chemical literature, the synthesis of this compound was well-established by the mid-20th century. Early investigations into the reactivity of haloalkyl esters likely led to its creation. The first widely recognized and meticulously documented synthesis appeared in a 1941 volume of Organic Syntheses. This seminal work describes a procedure that has become a classic example of the Finkelstein reaction.

The foundational logic of this initial synthesis was to perform a halide exchange, converting a more readily available and less reactive chloro-precursor into the desired iodo-compound. This approach leverages the differential solubility of sodium halides in acetone to drive the reaction to completion, a principle that remains a cornerstone of synthetic strategy today.

The Finkelstein Reaction: A Reliable Pathway to this compound

The most common and efficient method for preparing this compound is through the Finkelstein reaction, a nucleophilic substitution (SN2) process. This reaction involves the treatment of 2-chloroethyl benzoate with an excess of sodium iodide in a suitable solvent, typically acetone or methyl ethyl ketone.

Reaction Scheme:

Finkelstein reaction for the synthesis of this compound.

The causality behind this experimental choice is elegant in its simplicity. Sodium iodide is soluble in acetone, while the sodium chloride formed as a byproduct is not.[1] This insolubility causes the sodium chloride to precipitate out of the reaction mixture, effectively removing it from the equilibrium. According to Le Châtelier's principle, this removal of a product shifts the equilibrium to the right, driving the reaction towards the formation of this compound.[1]

Synthesis of the Precursor: 2-Chloroethyl Benzoate

A robust synthesis of this compound begins with the preparation of its chloro-analogue. A common method involves the reaction of ethylene chlorohydrin with benzoyl chloride.[2]

Experimental Protocol: Synthesis of 2-Chloroethyl Benzoate [2]

-

In a round-bottomed flask equipped with an air condenser and situated in a fume hood, combine equimolar amounts of redistilled ethylene chlorohydrin and benzoyl chloride.

-

Gently warm the mixture with a low flame to initiate the reaction.

-

Once the reaction begins, withdraw the heat source until the initial vigorous reaction subsides.

-

Resume heating for an additional 30 minutes, allowing the temperature to rise to approximately 200–215 °C.

-

Fit the flask for distillation and remove volatile materials under reduced pressure at a bath temperature of 100–110 °C.

-

Fractionally distill the residue under reduced pressure to obtain pure 2-chloroethyl benzoate.

Detailed Protocol for the Synthesis of this compound

The following protocol is adapted from the well-established procedure in Organic Syntheses.[2]

Experimental Protocol: Synthesis of this compound [2]

-

In a large round-bottomed flask fitted with a reflux condenser, heat a mixture of anhydrous sodium iodide in methyl ethyl ketone on a steam bath for one hour with occasional shaking.

-

Add 2-chloroethyl benzoate to the mixture.

-

Continue heating under reflux for 22–24 hours with occasional shaking.

-

Cool the mixture to room temperature and filter with suction to remove the precipitated sodium chloride.

-

Wash the collected inorganic salts with a small amount of methyl ethyl ketone.

-

Concentrate the filtrate by distilling off a significant portion of the solvent.

-

Pour the residue into water in a separatory funnel and shake.

-

Separate the lower organic layer.

-

Wash the organic layer successively with a 10% sodium bisulfite solution (to remove any free iodine) and water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the drying agent by filtration and distill the product under reduced pressure to yield pure this compound.

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Precursor | 2-Chloroethyl Benzoate |

| Reagent | Anhydrous Sodium Iodide |

| Solvent | Methyl Ethyl Ketone |

| Reaction Type | Finkelstein (SN2) |

| Reaction Time | 22-24 hours |

| Work-up | Aqueous wash, distillation |

| Typical Yield | 89-91% (based on 2-chloroethyl benzoate)[2] |

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39252-69-2 | [3] |

| Molecular Formula | C₉H₉IO₂ | [3] |

| Molecular Weight | 276.07 g/mol | [3] |

| Boiling Point | 163-165 °C at 23 mmHg | [3] |

| Density | 1.67 g/cm³ | [3] |

| Refractive Index | 1.5700-1.5850 | [3] |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (90 MHz, CDCl₃) δ (ppm) | Assignment |

| 8.06 | Aromatic Protons |

| 7.61 - 7.32 | Aromatic Protons |

| 4.56 | -O-CH₂- |

| 3.42 | -CH₂-I |

| ¹³C NMR (CDCl₃) δ (ppm) | Assignment |

| 165.67 | C=O (Ester) |

| 133.12 | Aromatic C |

| 129.63 | Aromatic C |

| 128.35 | Aromatic C |

| 64.83 | -O-CH₂- |

| 0.56 | -CH₂-I |

| IR (liquid film) ν (cm⁻¹) | Assignment |

| ~1720 | C=O Stretch (Ester) |

| ~1270 | C-O Stretch (Ester) |

| ~1100 | C-O Stretch (Ester) |

| ~710 | C-H Bending (Aromatic) |

Note: The spectral data is sourced from ChemicalBook and represents typical values.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, primarily as an alkylating agent. The presence of the reactive carbon-iodine bond allows for the facile introduction of the 2-(benzoyloxy)ethyl group onto various nucleophiles.

Role as an Alkylating Agent in Drug Discovery

In medicinal chemistry, the introduction of specific functionalities can significantly impact the pharmacological properties of a lead compound. This compound can be used to alkylate amines, phenols, and other nucleophilic moieties, thereby modifying the parent molecule's solubility, lipophilicity, and metabolic stability. While specific examples in publicly available literature are often embedded within broader synthetic schemes in patents, the utility of iodoethyl esters in creating diverse molecular libraries for drug screening is a well-established strategy. For instance, related iodo-compounds are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and are used in the synthesis of radioiodinated imaging agents.[2]

A Precursor to More Complex Molecules

The 2-(benzoyloxy)ethyl group introduced by this compound can be a precursor to other functional groups. For example, the benzoate ester can be hydrolyzed under basic conditions to reveal a primary alcohol. This unmasking of a hydroxyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to other leaving groups for subsequent substitution reactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, while not a household name in the chemical lexicon, represents a workhorse reagent in the arsenal of the synthetic chemist. Its straightforward and efficient synthesis via the Finkelstein reaction, coupled with the reactivity of its carbon-iodine bond, makes it a valuable tool for the introduction of the 2-(benzoyloxy)ethyl moiety. For researchers and professionals in drug development and materials science, an understanding of the synthesis and reactivity of such intermediates is fundamental to the design and execution of innovative synthetic strategies.

References

A Researcher's Comprehensive Guide to the Safe Handling of 2-Iodoethyl Benzoate

This technical guide provides essential health and safety protocols for the handling of 2-Iodoethyl benzoate (CAS No. 39252-69-2). The directive of this document is to move beyond rote procedure and instill a foundational understanding of the why behind each safety measure. By grounding our practices in scientific causality, we foster a laboratory environment that is not only compliant but also inherently safer and scientifically robust.

Core Chemical Profile and Properties

A foundational risk assessment begins with a precise understanding of the substance's identity and physical characteristics. This compound is an ester of benzoic acid, and its properties dictate its behavior under laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 39252-69-2 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1][2] |

| Molecular Weight | 276.07 g/mol | [1][2] |

| Synonyms | Benzoic acid 2-iodoethyl ester | [1][2] |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 163-165 °C @ 23 mmHg | [1][2][3] |

| Density | 1.67 g/cm³ | [1][2] |

| Refractive Index | 1.5700-1.5850 | [1][2] |

Hazard Identification and Toxicological Rationale

While comprehensive toxicological data for this compound is not extensively published, available information and structural analogy to related compounds classify it as a hazardous substance requiring careful handling.[2] It is reported to be harmful if swallowed or inhaled and may cause skin and eye irritation.[2]

Anticipated GHS Classification: Based on its structure and data for analogous iodo-organic compounds and benzoic acid derivatives, the following hazards should be assumed:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Mechanistic Insight: The primary hazard stems from its nature as a reactive alkylating agent. The carbon-iodine bond is susceptible to nucleophilic attack by biological macromolecules (e.g., proteins, DNA). This covalent modification can disrupt cellular function, leading to the observed irritation and potential toxicity. The respiratory irritation is likely due to the inhalation of fine dust particles of the solid compound.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before any personal protective equipment is considered, a systematic approach to risk mitigation must be applied. This "Hierarchy of Controls" prioritizes strategies that eliminate or reduce the hazard at its source.

Caption: The Hierarchy of Controls prioritizes systemic solutions over personal protection.

-

Substitution: Can the desired chemical transformation be achieved with a less reactive, non-iodinated, or less irritating reagent?

-

Engineering Controls: If the compound is necessary, its handling must be confined. All manipulations of this compound, especially weighing of the solid, must be performed within a certified chemical fume hood to prevent inhalation of dust and exposure to vapors.[4]

-

Administrative Controls: Develop and rigorously follow a Standard Operating Procedure (SOP) for all experiments involving this reagent. Ensure all personnel are trained on the specific hazards and emergency procedures.

-

Personal Protective Equipment (PPE): PPE is essential but should never be the primary means of protection.

Standard Protocol for Safe Handling and Experimentation

This section outlines a self-validating workflow. Each step is designed to minimize exposure and ensure procedural integrity.

Required Personal Protective Equipment (PPE)

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a full-face shield when handling larger quantities or splash potential exists. | Prevents contact with airborne particles and splashes, protecting from serious eye irritation.[4][5] |

| Hand Protection | Nitrile gloves (minimum). Consider double-gloving. | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[4] |

| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[5] |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Experimental Workflow Diagram

Caption: A structured four-phase approach to handling this compound.

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials (e.g., strong oxidizing agents).[4][6]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][6]

-

Labeling: Ensure the container is clearly labeled with the chemical identity and appropriate hazard warnings.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response Workflow

Caption: A clear, action-oriented workflow for any accidental exposure.

-

Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

-

Control: Ensure the area is well-ventilated (fume hood). Avoid actions that could generate dust.

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Carefully sweep the material into a suitable, labeled container for hazardous waste. Do not create dust.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste container according to institutional and regulatory guidelines.[4]

Waste Management

All materials contaminated with this compound, including empty containers, absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain.[4][8]

References

- 1. parchem.com [parchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 39252-69-2 CAS MSDS (ETHYL 2-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-Iodoethyl Benzoate: Bridging Theoretical Predictions and Experimental Realities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract: 2-Iodoethyl benzoate is a valuable reagent and intermediate in organic synthesis, yet its characterization is often hampered by a significant and persistent issue of data conflation with its isomer, ethyl 2-iodobenzoate. This guide provides a definitive examination of this compound, focusing on a critical comparison of its theoretical and experimentally verified properties. By delineating its true characteristics from those of its isomer, this document aims to equip researchers with the accurate data necessary for its effective application in complex synthetic pathways and drug development. We present a comprehensive analysis of its physicochemical properties, a detailed synthesis protocol, and an in-depth look at its mass spectrometric fragmentation. Crucially, where experimental spectroscopic data is absent, we provide theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, benchmarked against the known data of its close analogue, 2-bromoethyl benzoate.

Introduction: The Isomer Identity Crisis

A significant challenge in working with this compound (CAS No. 39252-69-2) is the widespread misattribution of its data to its structural isomer, ethyl 2-iodobenzoate (CAS No. 1829-28-3). The former possesses an iodine atom on the ethyl group, a critical feature for specific nucleophilic substitution reactions. The latter has an iodine atom on the benzene ring, making it a substrate for different chemistries, such as cross-coupling reactions. This guide will focus exclusively on the properties and synthesis of This compound .

Molecular Structure and Theoretical Framework

Predicted Molecular Geometry

The molecule consists of a planar benzene ring attached to an ester group. The ethyl chain, with a terminal iodine atom, will exhibit free rotation around the C-C and C-O single bonds. The C-I bond is the longest and weakest in the ethyl moiety, making it the most reactive site for nucleophilic attack. The electron-withdrawing nature of the benzoate group is expected to have a minor, through-space effect on the electron density of the iodoethyl group.

Diagram of Molecular Structure

Caption: Ball-and-stick model of this compound.

Experimental Properties

The experimentally determined properties of this compound are summarized below. It is crucial to use this verified data to avoid the pitfalls of isomeric confusion.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | [Parchem, 2026] |

| Molecular Weight | 276.07 g/mol | [Parchem, 2026] |

| Boiling Point | 163-165 °C at 23 mmHg | [Parchem, 2026] |

| Density | 1.67 g/cm³ | [Parchem, 2026] |

| Refractive Index | 1.5700-1.5850 | [Parchem, 2026] |

Spectroscopic Data

The mass spectrum of this compound provides clear evidence of its structure. The fragmentation pattern is distinct from its isomer.

-

Molecular Ion (M+): A peak is expected at m/z = 276, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 127 (I+) : A prominent peak corresponding to the iodine cation.

-

m/z = 149 : Loss of the iodoethyl group (•CH₂CH₂I).

-

m/z = 105 : The benzoyl cation (C₆H₅CO+), a very stable fragment. This is often the base peak.

-

m/z = 77 : The phenyl cation (C₆H₅+), resulting from the loss of CO from the benzoyl cation.

-

Due to the absence of published experimental NMR and IR spectra for this compound, we present a predicted analysis based on fundamental principles and comparison with the known spectra of 2-bromoethyl benzoate .

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction (vs. 2-Bromoethyl Benzoate) |

| ~8.05 | Doublet | 2H | ortho-H (Aromatic) | The electronic environment of the benzene ring is nearly identical to the bromo-analog. |

| ~7.60 | Triplet | 1H | para-H (Aromatic) | Similar to the bromo-analog. |

| ~7.45 | Triplet | 2H | meta-H (Aromatic) | Similar to the bromo-analog. |

| ~4.60 | Triplet | 2H | -O-CH₂- | The adjacent -CH₂I group will cause a triplet. The chemical shift will be slightly downfield compared to the bromo-analog due to the deshielding effect of iodine. |

| ~3.50 | Triplet | 2H | -CH₂-I | The adjacent -O-CH₂- group will cause a triplet. The chemical shift will be slightly upfield compared to the bromo-analog due to the lower electronegativity of iodine compared to bromine. |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Prediction (vs. 2-Bromoethyl Benzoate) | |---|---|---|---|---| | ~166 | Quaternary | C=O | The carbonyl carbon environment is very similar to the bromo-analog. | | ~133 | Tertiary | para-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~130 | Quaternary | ipso-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~129.5 | Tertiary | ortho-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~128.5 | Tertiary | meta-C (Aromatic) | Aromatic carbon shifts will be nearly identical to the bromo-analog. | | ~67 | Secondary | -O-CH₂- | This carbon will be slightly deshielded compared to the bromo-analog. | | ~5 | Secondary | -CH₂-I | This carbon will be significantly shielded (upfield shift) compared to the bromo-analog, a characteristic effect of iodine substitution.[1] |

Predicted IR Spectrum:

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3070 | C-H stretch (aromatic) | Typical for aromatic C-H bonds. |

| ~2970 | C-H stretch (aliphatic) | Typical for sp³ C-H bonds. |

| ~1720 | C=O stretch (ester) | A strong, sharp absorption characteristic of a conjugated ester. |

| ~1270, ~1110 | C-O stretch (ester) | Two characteristic stretches for the C-O single bonds of the ester. |

| ~600 | C-I stretch | A weak absorption in the far-IR region, characteristic of a C-I bond. |

Synthesis and Reactivity

This compound is typically synthesized via a Finkelstein reaction from its chloro- or bromo-analogue. This reaction highlights the utility of the compound as an intermediate for introducing an iodoethyl group.

Synthesis Workflow Diagram

Caption: Finkelstein synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroethyl benzoate (1 equivalent) and sodium iodide (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone or methyl ethyl ketone as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the precipitated sodium chloride. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water, followed by a wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Conclusion

This guide has provided a detailed technical overview of this compound, with a strong emphasis on distinguishing its properties from its commonly confused isomer, ethyl 2-iodobenzoate. By presenting verified experimental data for its physicochemical properties and mass spectrum, and offering robust predictions for its NMR and IR spectra, we have aimed to create a reliable resource for researchers. The provided synthesis protocol offers a clear pathway for its preparation. It is our hope that this in-depth analysis will facilitate the confident and accurate use of this compound in synthetic chemistry and drug discovery.

References

An In-Depth Technical Guide to the Reactivity Profile of the Carbon-Iodine Bond in 2-Iodoethyl Benzoate

<

Introduction

2-Iodoethyl benzoate is a valuable bifunctional molecule in organic synthesis, featuring a primary alkyl iodide and an ester moiety. The reactivity of this compound is largely dictated by the carbon-iodine (C-I) bond. This guide provides an in-depth analysis of the C-I bond's reactivity profile in this compound, offering insights for researchers, scientists, and drug development professionals. We will explore the key factors governing its behavior in substitution and elimination reactions, provide validated experimental protocols, and discuss its applications in synthetic chemistry.

The C-I bond is the weakest of the carbon-halogen bonds, making the iodide ion an excellent leaving group. This characteristic is central to the utility of this compound as an electrophilic substrate in a variety of transformations. The iodide is a better leaving group compared to chloride or bromide because it is a weaker base and more polarizable.[1][2][3] The primary nature of the carbon to which the iodine is attached further predisposes the molecule to specific reaction pathways, primarily the bimolecular nucleophilic substitution (SN2) mechanism.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is via a Finkelstein reaction.[4][5][6] This reaction involves the treatment of a more readily available 2-haloethyl benzoate, typically the chloro- or bromo- derivative, with an excess of sodium iodide in a suitable solvent like acetone or methyl ethyl ketone.[4][7] The success of this equilibrium reaction is driven by the precipitation of the less soluble sodium chloride or bromide in the organic solvent, thereby shifting the equilibrium towards the desired iodo-product according to Le Châtelier's principle.[4][8]

A typical synthesis starts with the preparation of 2-chloroethyl benzoate from benzoyl chloride and ethylene chlorohydrin.[7] The subsequent halide exchange with sodium iodide in methyl ethyl ketone provides this compound in good yield.[7]

Core Reactivity: SN2 vs. E2 Pathways

The reactivity of this compound is dominated by the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways.[9][10][11] The choice between these two concerted mechanisms is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.[12]

I. Bimolecular Nucleophilic Substitution (SN2)

The primary nature of the alkyl iodide in this compound makes it an excellent substrate for SN2 reactions.[9][12] In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom from the backside of the C-I bond, leading to an inversion of stereochemistry (though this is not observable for this achiral substrate).[12][13]

Key Factors Favoring SN2:

-

Nucleophile: Good nucleophiles that are weak bases are ideal for promoting SN2 over E2.[10] Examples include halides (Br⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and sulfur-based nucleophiles like thiols and their conjugate bases.

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[12] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thereby enhancing its nucleophilicity.

-

Temperature: Lower temperatures generally favor the SN2 reaction over elimination.[12]

A classic example of an SN2 reaction involving this compound is its reaction with trimethylamine to form benzoylcholine iodide, a quaternary ammonium salt.[7] This reaction proceeds readily at room temperature in a solvent like acetone.[7]

Model Experimental Protocol: Synthesis of N,N-Dimethyl-2-aminoethyl benzoate

This protocol describes the SN2 reaction of this compound with dimethylamine.

Materials:

-

This compound

-

Dimethylamine (2.0 M solution in THF)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine in THF (2.2 eq) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.

II. Bimolecular Elimination (E2)

While SN2 reactions are generally favored for primary alkyl halides, the E2 pathway can become significant under specific conditions.[9] The E2 mechanism involves the abstraction of a proton on the carbon atom adjacent (beta) to the carbon bearing the iodide by a strong base, with the simultaneous departure of the iodide leaving group, forming an alkene (in this case, vinyl benzoate).[14]

Key Factors Favoring E2:

-

Base: Strong, sterically hindered bases are the most effective reagents for promoting E2 elimination.[9][12] Examples include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA). These bulky bases are poor nucleophiles due to steric hindrance, which disfavors the SN2 pathway.[10][15]

-

Solvent: Solvents that are less polar and aprotic can favor E2.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution.[12]

The competition between SN2 and E2 is a critical consideration in the synthetic use of this compound. The choice of reagent and conditions allows for the selective formation of either the substitution or elimination product.

Visualizing the SN2 vs. E2 Competition

The following diagram illustrates the two competing pathways for this compound when reacting with a species that can act as both a nucleophile and a base (Nu:/B:⁻).

Caption: Competing SN2 and E2 reaction pathways for this compound.

Quantitative Reactivity Profile

The choice between SN2 and E2 can be qualitatively predicted and quantitatively measured. The table below summarizes the expected major product based on the nature of the reagent used.

| Reagent (Base/Nucleophile) | Reagent Type | Expected Major Product | Predominant Mechanism |

| NaCN in DMSO | Strong Nucleophile, Weak Base | 2-Cyanoethyl benzoate | SN2 |

| CH₃COONa in DMF | Moderate Nucleophile, Weak Base | 2-Acetoxyethyl benzoate | SN2 |

| NaN₃ in Acetone | Strong Nucleophile, Weak Base | 2-Azidoethyl benzoate | SN2 |

| (CH₃)₃N in Acetone[7] | Good Nucleophile, Weak Base | Benzoylcholine Iodide | SN2 |

| NaSCH₃ in Ethanol | Strong Nucleophile, Strong Base | 2-(Methylthio)ethyl benzoate | SN2 (major), E2 (minor) |

| NaOCH₂CH₃ in Ethanol | Strong Nucleophile, Strong Base | 2-Ethoxyethyl benzoate | SN2 (major), E2 (minor) |

| KOC(CH₃)₃ (t-BuOK) in t-BuOH | Strong, Bulky Base | Vinyl benzoate | E2 |

Applications in Drug Development and Organic Synthesis

The predictable reactivity of the C-I bond in this compound and similar structures makes it a valuable building block in medicinal chemistry and drug development. The ability to introduce a variety of functional groups via SN2 reactions allows for the rapid generation of molecular diversity.

-

Linker Chemistry: The iodoethyl group can serve as a reactive handle to attach the benzoate moiety to other molecules of interest, such as peptides, proteins, or other small molecules, to create conjugates for targeted drug delivery or imaging agents.

-

Precursor to Bioactive Molecules: The products of substitution reactions on this compound can themselves be precursors to more complex, biologically active compounds. For instance, the introduction of an azide group allows for subsequent "click" chemistry reactions, a powerful tool in drug discovery.

-

Protecting Group Introduction: The benzoate group can be considered a protecting group for a 1,2-diol. For example, reaction of this compound with a carboxylate could be followed by hydrolysis of the benzoate ester to unmask a primary alcohol.

Workflow for a Typical SN2 Reaction and Workup

The following diagram outlines a standard workflow for performing an SN2 reaction with this compound and the subsequent purification of the product.

Caption: Generalized workflow for synthesis and purification.

Conclusion

The carbon-iodine bond in this compound defines its role as a versatile electrophilic building block in organic synthesis. Its reactivity is primarily governed by a competition between SN2 and E2 pathways. As a primary iodide, it strongly favors SN2 reactions with a wide range of good nucleophiles that are weak bases, especially in polar aprotic solvents. However, the use of strong, sterically hindered bases can effectively switch the reaction pathway to favor E2 elimination. This predictable and controllable reactivity profile allows chemists to strategically incorporate the 2-(benzoyloxy)ethyl moiety into more complex structures, making this compound a valuable tool for researchers in both academic and industrial settings, including the development of new pharmaceutical agents.

References

- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Khan Academy [khanacademy.org]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jk-sci.com [jk-sci.com]

- 9. SN2 vs E2 [chemistrysteps.com]

- 10. Organic Chemistry: Sn2E2 Reactions: SN2 vs. E2 | SparkNotes [sparknotes.com]

- 11. Khan Academy [khanacademy.org]

- 12. orgosolver.com [orgosolver.com]

- 13. siue.edu [siue.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 2-Iodoethyl Benzoate via Finkelstein Halogen Exchange

Prepared by: Senior Application Scientist, Organic Synthesis Division

This document provides a comprehensive guide for the synthesis of 2-iodoethyl benzoate from its chloro-analogue, 2-chloroethyl benzoate. The protocol is centered on the robust and efficient Finkelstein reaction, a cornerstone of halogen exchange chemistry. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing alkyl iodides, which are valuable intermediates due to the excellent leaving group ability of iodine.

The narrative explains the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines essential safety measures to ensure a successful and safe synthesis.

Principle and Mechanism: The Finkelstein Reaction

The conversion of 2-chloroethyl benzoate to this compound is a classic example of the Finkelstein reaction. This reaction operates via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[1][2][3] The core principle involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in a polar aprotic solvent, typically acetone or a related ketone.[3][4][5]

The success of the Finkelstein reaction is driven by Le Chatelier's principle. While sodium iodide is soluble in solvents like acetone or methyl ethyl ketone (MEK), the sodium chloride (NaCl) or sodium bromide (NaBr) formed as a byproduct is not.[1][5] This insolubility causes the byproduct to precipitate out of the solution, effectively removing it from the equilibrium and driving the reaction to completion in favor of the desired alkyl iodide.[4][5]

The S\textsubscript{N}2 mechanism involves a single transition state where the iodide ion attacks the carbon atom bearing the chlorine atom from the backside. This backside attack leads to an inversion of stereochemistry if the carbon is a stereocenter.[1][4] For 2-chloroethyl benzoate, which is achiral, this inversion is not observable but the mechanistic pathway remains the same. The reaction is most efficient for primary alkyl halides due to minimal steric hindrance.[1][4]

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring high reliability and reproducibility.[6]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Chloroethyl benzoate (C₉H₉ClO₂) | Reagent Grade, ≥98% | Standard Chemical Supplier |

| Anhydrous Sodium Iodide (NaI) | ACS Reagent, ≥99% | Standard Chemical Supplier |

| Methyl Ethyl Ketone (MEK), CH₃COC₂H₅ | ACS Grade, Anhydrous | Standard Chemical Supplier |

| Sodium Bisulfite (NaHSO₃) | Reagent Grade | Standard Chemical Supplier |

| Deionized Water (H₂O) | Type II or higher | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier |

Equipment:

-

3 L Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Büchner funnel and filter flask

-

Separatory funnel (2 L)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[7][8][9]

Reaction Setup and Procedure

The following workflow diagram outlines the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Method:

-

Preparation: In a 3 L round-bottomed flask equipped with a reflux condenser, add 170 g (1.13 mol) of anhydrous sodium iodide to 1.2 L of methyl ethyl ketone.[6]

-

Initial Heating: Heat the mixture on a steam bath for 1 hour with occasional shaking to ensure the sodium iodide dissolves as much as possible.

-

Addition of Substrate: Add 162 g (0.88 mol) of 2-chloroethyl benzoate to the flask.[6]

-

Reaction (Reflux): Heat the reaction mixture to reflux and maintain for 22–24 hours. Occasional shaking is recommended. As the reaction proceeds, a fine white precipitate of sodium chloride will form.

-

Cooling and Filtration: After the reflux period, cool the mixture to room temperature. Filter the mixture through a Büchner funnel with suction to remove the precipitated sodium chloride.[6]

-

Washing: Wash the collected inorganic salts on the filter with 200 mL of fresh methyl ethyl ketone to recover any product adsorbed onto the salt. Combine the filtrate and the washings.

-

Solvent Removal (Initial): Concentrate the filtrate by distilling off approximately 1 L of the methyl ethyl ketone.

-

Aqueous Work-up: Pour the concentrated residue into a 2 L separatory funnel containing 1 L of water. Shake the funnel, allow the layers to separate, and withdraw the lower organic layer.

-

Purification Wash: Wash the organic layer successively with 200 mL of 10% aqueous sodium bisulfite solution (to remove any trace iodine) and then with 200 mL of water.[6]

-

Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.

-

Final Concentration: Filter off the drying agent and remove the remaining solvent under reduced pressure using a rotary evaporator to yield the final product, this compound. The product is typically a pale yellow oil. The expected yield is high, often exceeding 90%.

Quantitative Data Summary

| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| 2-Chloroethyl benzoate | C₉H₉ClO₂ | 184.62 | 162 | 0.88 | 1.0 |

| Sodium Iodide | NaI | 149.89 | 170 | 1.13 | ~1.3 |

| This compound | C₉H₉IO₂ | 276.07 | ~220 (Theor.) | 0.88 | - |

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][10]

-

2-Chloroethyl benzoate: This compound is an irritant. Avoid contact with skin and eyes.

-

Sodium Iodide: While generally of low toxicity, it can cause skin and eye irritation.[8] Handle in a way that avoids generating dust.[7][8] Store in a cool, dry place away from light and moisture, as it can be light-sensitive.

-

Methyl Ethyl Ketone (MEK): MEK is a flammable liquid and its vapors can form an explosive mixture with air. Keep away from ignition sources.[9] It is also an irritant to the eyes and respiratory system. Ensure adequate ventilation.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Halogenated organic waste should be collected in a designated container.

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and running water.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

References

- 1. byjus.com [byjus.com]

- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 4. grokipedia.com [grokipedia.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. au.vwr-cmd2.com [au.vwr-cmd2.com]

- 8. geneseo.edu [geneseo.edu]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. deepwaterchemicals.com [deepwaterchemicals.com]

Application Note: Fischer Esterification Protocol for 2-Iodobenzoic Acid

<

Introduction

The Fischer esterification is a cornerstone of organic synthesis, providing a direct and atom-economical route to esters from carboxylic acids and alcohols.[1][2] This application note provides a detailed protocol for the synthesis of methyl 2-iodobenzoate via the Fischer esterification of 2-iodobenzoic acid. 2-Iodobenzoate esters are valuable intermediates in the synthesis of pharmaceuticals and advanced materials, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions.[3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful synthesis.

Mechanistic Overview: The Chemistry Behind the Conversion

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2][4] The reaction proceeds through a series of equilibrium steps, and understanding this mechanism is crucial for optimizing reaction conditions.[1][4][5]

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[1][2][4][6]

-

Nucleophilic Attack: The alcohol (in this case, methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.[5][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[1][6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][6]

-

Deprotonation: Finally, deprotonation of the resulting intermediate by a weak base (such as the alcohol or water) regenerates the acid catalyst and yields the final ester product.[1][5]

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol or to remove water as it is formed.[4][5][6] In this protocol, an excess of methanol is utilized to maximize the yield of methyl 2-iodobenzoate.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Fischer esterification.

Caption: The Fischer esterification mechanism for the synthesis of methyl 2-iodobenzoate.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of methyl 2-iodobenzoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Iodobenzoic acid | >98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |

| Methanol | Anhydrous | e.g., Fisher Scientific | Use of anhydrous solvent is recommended. |

| Sulfuric acid | Concentrated (98%) | e.g., VWR | Handle with extreme care. |

| Diethyl ether | ACS Grade | e.g., Fisher Scientific | Flammable. |

| Sodium bicarbonate | Saturated aqueous solution | Lab-prepared | For neutralization. |

| Sodium sulfate | Anhydrous | e.g., Acros Organics | For drying the organic layer. |

| Toluene | ACS Grade | e.g., Fisher Scientific | For purification. |

| Isooctane | ACS Grade | e.g., Fisher Scientific | For precipitation. |

Equipment

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

-

Silica gel for column chromatography (if necessary)

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of methyl 2-iodobenzoate.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.1 g (52.9 mmol) of 2-iodobenzoic acid in 300 mL of methanol.[7]

-

Acid Addition: While stirring, slowly and carefully add 30 mL of concentrated sulfuric acid to the solution at room temperature. An exothermic reaction will occur.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C using a heating mantle. Allow the reaction to reflux for 2.5 hours under a nitrogen atmosphere.[7]

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and perform an extraction with diethyl ether.[7]

-

Washing: Wash the organic layer twice with water, once with a saturated aqueous solution of sodium hydrogen carbonate, and once with a saline solution.[7][8] This will neutralize any remaining acid and remove water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate.[7][8] Filter the solution to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[7][8]

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (5:1) as the eluent to yield pure methyl 2-iodobenzoate.[7] A high yield of approximately 99% can be expected.[7]

Characterization of Methyl 2-Iodobenzoate

The identity and purity of the synthesized methyl 2-iodobenzoate should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Appearance | White to pale yellow crystalline powder or flaky solid.[9] |

| Melting Point | Approximately 64°C.[9] |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons and the methyl ester protons. |

| ¹³C NMR (CDCl₃) | Resonances for the ester carbonyl, aromatic carbons, and the methyl carbon. |

| IR Spectroscopy | A strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretch of the ester.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of methyl 2-iodobenzoate (262.04 g/mol ).[10] |

Safety Precautions

It is imperative to adhere to all safety guidelines when performing this synthesis.

-

2-Iodobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][14] Handle in a well-ventilated fume hood.[11][13][14]

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to the reaction mixture, as the dilution is exothermic.

-

Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.[11][12][13][14]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase the reaction time or the amount of catalyst. Ensure the methanol is anhydrous. |

| Loss of product during work-up. | Be careful during the extraction and washing steps to avoid loss of the organic layer. | |

| Impure Product | Incomplete removal of starting material or byproducts. | Optimize the purification step. Adjust the eluent system for column chromatography. |

| Reaction does not start | Inactive catalyst. | Use fresh, concentrated sulfuric acid. |

Conclusion

This application note provides a comprehensive and reliable protocol for the Fischer esterification of 2-iodobenzoic acid to synthesize methyl 2-iodobenzoate. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data will aid in confirming the identity and purity of the final product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. nbinno.com [nbinno.com]

- 10. Methyl-2-iodobenzoate [webbook.nist.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 14. fishersci.com [fishersci.com]

Synthesis of Benzoylcholine Iodide Using 2-Iodoethyl Benzoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzoylcholine Iodide

Benzoylcholine iodide is a quaternary ammonium salt that serves as a crucial tool in the fields of neuroscience and pharmacology. As a cholinergic agonist, it mimics the action of the neurotransmitter acetylcholine, enabling detailed study of the cholinergic system, which is integral to muscle contraction, memory, and learning. Its applications extend from fundamental research into neurotransmitter-receptor interactions to the preclinical screening of novel therapeutic agents targeting cholinergic pathways.[1] For instance, it is employed in assays to evaluate the efficacy of potential drugs for conditions such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.[1] This document provides a comprehensive guide to the synthesis of benzoylcholine iodide from 2-iodoethyl benzoate, offering a detailed protocol, mechanistic insights, and characterization data to ensure the successful and safe production of this vital research compound.

Chemical Principles and Reaction Mechanism

The synthesis of benzoylcholine iodide from this compound is a classic example of a nucleophilic substitution reaction , specifically a quaternization of a tertiary amine . The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

The Core Reaction:

The synthesis involves the reaction of this compound with trimethylamine. Trimethylamine, a tertiary amine, acts as the nucleophile, while this compound serves as the electrophile. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom attached to the iodine atom in this compound.

Why this Pathway is Effective:

-

Excellent Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size and the stability of the resulting anion. This facilitates the departure of the iodide, allowing the nucleophilic attack to proceed efficiently.

-

Strong Nucleophile: Trimethylamine is a potent nucleophile, readily donating its electron pair to form a new carbon-nitrogen bond.

-